molecular formula C8H11NOS B154801 2-Tert-butyl-1,3-thiazole-4-carbaldehyde CAS No. 937663-81-5

2-Tert-butyl-1,3-thiazole-4-carbaldehyde

Cat. No.: B154801
CAS No.: 937663-81-5
M. Wt: 169.25 g/mol
InChI Key: FRDJFHQNSCNWED-UHFFFAOYSA-N
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Description

2-Tert-butyl-1,3-thiazole-4-carbaldehyde is a high-purity chemical building block designed for research and development applications. As a thiazole derivative, this compound is of significant interest in medicinal chemistry for the synthesis of novel heterocyclic compounds. Thiazole derivatives are extensively investigated for their diverse biological activities, serving as key precursors in the development of potential pharmaceutical agents . Researchers utilize this aldehyde functionalized thiazole to create more complex molecules, such as thiazole carboxamides, which can be evaluated as inhibitors for various biological targets . The tert-butyl group at the 2-position contributes steric bulk and influences the compound's lipophilicity, which can be a critical parameter in optimizing the pharmacokinetic properties of drug candidates. The compound is provided with guaranteed quality and purity to ensure consistent results in experimental workflows. It is intended for use in laboratory settings only. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses.

Properties

IUPAC Name

2-tert-butyl-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-8(2,3)7-9-6(4-10)5-11-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDJFHQNSCNWED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design

The Hantzsch thiazole synthesis constructs the heterocyclic core by reacting a tert-butyl-substituted thioamide with an α-haloaldehyde. This method directly installs the aldehyde group at the 4-position during ring formation.

Synthetic Steps

  • Thioamide Synthesis :

    • Tert-butylamine reacts with carbon disulfide (CS₂) in ethanol to form tert-butylthioamide.

  • Cyclization :

    • Reagents : Chloroacetaldehyde or its diethyl acetal (protected form).

    • Conditions : Reflux in ethanol with potassium carbonate (K₂CO₃) as a base.

    • Workup : Acidic hydrolysis (HCl) removes protecting groups if acetal is used.

Optimization Challenges

  • Regioselectivity : The tert-butyl group directs ring formation to favor the 2,4-substitution pattern.

  • Side Reactions : Competing hydrolysis of the α-haloaldehyde necessitates anhydrous conditions.

Alternative Synthetic Routes

Reductive Pathways

Partial reduction of nitriles or imines to aldehydes remains unexplored for this substrate. Rosenmund reduction of an acid chloride (derived from 2-tert-butylthiazole-4-carboxylic acid) could theoretically yield the aldehyde but risks over-reduction to the alcohol.

Comparative Analysis of Methods

MethodAdvantagesLimitationsKey ReagentsCitations
TEMPO OxidationHigh selectivity, mild conditionsRequires hydroxymethyl precursorTEMPO, NaOCl, KBr
Hantzsch CyclizationDirect aldehyde installationSensitivity to moisture, moderate yieldsTert-butylthioamide, ClCH₂CHO
Vilsmeier-HaackSingle-step formylationLow efficiency for electron-deficient ringsPOCl₃, DMF

Industrial-Scale Considerations

Process Intensification

Continuous flow reactors enhance safety and yield for TEMPO-mediated oxidations by improving heat and mass transfer .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-1,3-thiazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiazole ring can undergo substitution reactions, where the tert-butyl group or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: 2-(tert-Butyl)thiazole-4-carboxylic acid.

    Reduction: 2-(tert-Butyl)thiazole-4-methanol.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

2-Tert-butyl-1,3-thiazole-4-carbaldehyde has been investigated for its potential as a pharmaceutical intermediate. Its derivatives exhibit various biological activities, including:

  • Antimicrobial Activity: Research has shown that thiazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds derived from this compound have demonstrated effectiveness against resistant strains of bacteria .
  • Anticancer Properties: Several studies have indicated that thiazole derivatives can inhibit cancer cell proliferation. A notable study found that thiazole compounds exhibited cytotoxic effects on breast cancer cell lines with IC50 values ranging from 1.52 to 9.60 μM .

Material Science

In material science, this compound serves as a precursor in the synthesis of polymers and coatings. Its unique structure allows it to act as a building block for creating functional materials with specific properties such as thermal stability and chemical resistance.

Agricultural Chemistry

The compound has also been explored for its applications in agrochemicals. Thiazole derivatives are known to exhibit herbicidal and fungicidal activities, making them valuable in developing new agricultural products .

Case Study 1: Antimicrobial Activity

A study conducted on various thiazole derivatives including this compound revealed potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.

Case Study 2: Anticancer Activity

Research published in the International Journal of Molecular Sciences highlighted the synthesis of several thiazole derivatives based on this compound. These compounds were tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, showing promising results with significant apoptosis induction and selectivity towards cancer cells over normal cells .

Mechanism of Action

The mechanism of action of 2-Tert-butyl-1,3-thiazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thiazole ring can also participate in various biochemical interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Thiazole-4-carbaldehydes

The following table summarizes key structural analogs of 2-tert-butyl-1,3-thiazole-4-carbaldehyde, highlighting substituent variations and their implications:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Key Properties/Applications CAS Number Reference
This compound tert-butyl C₈H₁₁NOS 169.24* Lipophilic; potential bioactive agent N/A
2-(4-Bromophenyl)-1,3-thiazole-4-carbaldehyde 4-bromophenyl C₁₀H₆BrNOS 268.13 High halogen content; SDS data available 21166-30-3
2-Phenyl-1,3-thiazole-4-carbaldehyde phenyl C₁₀H₇NOS 189.23 Aromatic; used in organic synthesis 20949-81-9
2-(1,1-Difluoroethyl)-1,3-thiazole-4-carbaldehyde 1,1-difluoroethyl C₆H₅F₂NOS 177.17 Fluorinated; enhanced electronic effects CID 84767278
2-(Pyridin-3-yl)-1,3-thiazole-4-carbaldehyde pyridin-3-yl C₉H₆N₂OS 190.22 Nitrogen-rich; potential H-bonding N/A
2-Isopropyl-1,3-thiazole-4-carbaldehyde isopropyl C₇H₉NOS 155.21 Smaller alkyl group; lower steric hindrance N/A

*Molecular weight inferred from related compounds (e.g., 4-tert-butyl-1,3-thiazole-2-carbaldehyde: C₈H₁₁NOS, MW 169.24 ).

Key Comparative Analysis

Substituent Effects on Physicochemical Properties

  • Steric and Lipophilic Effects : The tert-butyl group (2-tert-butyl analog) increases steric bulk and lipophilicity compared to smaller substituents like isopropyl or electron-withdrawing groups (e.g., 4-bromophenyl ). This enhances membrane permeability but may reduce solubility.
  • Electronic Effects : Fluorinated analogs (e.g., 2-(1,1-difluoroethyl)-) exhibit strong inductive electron-withdrawing effects, altering reactivity in nucleophilic additions . In contrast, the tert-butyl group is electron-donating, stabilizing adjacent electrophilic centers.

Biological Activity

2-Tert-butyl-1,3-thiazole-4-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thiazole ring that includes both sulfur and nitrogen atoms, with a tert-butyl group and an aldehyde functional group at the 4-position. This unique structure contributes to its chemical reactivity and biological interactions, allowing it to engage with various biological targets.

The compound exhibits multiple biological activities through various mechanisms:

  • Enzyme Inhibition : It has been reported to interact with specific enzymes, acting either as an inhibitor or an activator. This modulation can influence gene expression and metabolic pathways significantly.
  • Antimicrobial Activity : The compound shows potential antibacterial and antifungal properties, likely due to its ability to disrupt microbial cell wall synthesis or membrane integrity.
  • Anticancer Effects : Preliminary studies indicate that it may induce apoptosis in cancer cells or inhibit cell proliferation pathways .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description References
AntimicrobialExhibits antibacterial and antifungal properties.
AnticancerShows potential in inducing apoptosis and inhibiting tumor growth in various cancer cell lines.
AnticonvulsantDemonstrated anticonvulsant activity in animal models.
AntiviralPotential antiviral effects against flaviviruses by targeting viral proteins.
NeuroprotectiveMay protect neuronal cells from oxidative stress and neurodegeneration.

Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against HepG2 hepatocellular carcinoma cells. Using MTT assays, researchers found that the compound effectively reduced cell viability at concentrations as low as 10 µM, indicating its potential as an anticancer agent .

Anticonvulsant Properties

Research involving picrotoxin-induced convulsion models demonstrated that derivatives of thiazole compounds could significantly reduce seizure activity. The median effective dose (ED50) for related compounds was found to be approximately 18.4 mg/kg, suggesting that modifications to the thiazole structure can enhance anticonvulsant efficacy .

Biochemical Pathways

The compound is involved in several metabolic pathways:

  • Metabolic Interactions : It interacts with various enzymes and cofactors, influencing metabolic flux and levels of metabolites within cells.
  • Transport Mechanisms : Specific transporters mediate its distribution within tissues, affecting its localization and bioavailability.

Q & A

Q. What are the standard synthetic routes for preparing 2-tert-butyl-1,3-thiazole-4-carbaldehyde, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step strategies, such as cyclocondensation of thiourea derivatives with α-haloketones or aldehydes. For example:

Thiazole ring formation : React tert-butyl-substituted thiourea with a brominated aldehyde precursor under basic conditions (e.g., K₂CO₃ in DMF).

Aldehyde functionalization : Protect the aldehyde group during synthesis using acetal-protecting groups, followed by deprotection under acidic conditions (e.g., HCl in THF).
Optimization includes:

  • Temperature control (60–80°C) to avoid side reactions.
  • Catalyst screening (e.g., p-toluenesulfonic acid for cyclization).
  • Purity validation via HPLC (≥95%, as per commercial standards) .

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

  • NMR spectroscopy : Confirm tert-butyl (δ 1.3–1.5 ppm, singlet) and aldehyde proton (δ 9.8–10.2 ppm) signals.
  • HPLC : Assess purity (95–97% in commercial samples) using C18 columns with acetonitrile/water gradients .
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 169.2 (C₈H₁₁NOS) .
  • FTIR : Identify aldehyde C=O stretch (~1700 cm⁻¹) and thiazole C=N absorption (~1600 cm⁻¹) .

Q. What safety precautions are critical when handling this compound?

Answer:

  • Personal protection : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and ignition sources (flammable aldehydes) .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can conformational analysis and computational modeling (e.g., DFT) guide the design of derivatives for drug development?

Answer:

  • DFT calculations : Optimize geometry to predict reactive sites (e.g., aldehyde for Schiff base formation) and electronic properties (HOMO-LUMO gaps for redox activity).
  • Docking studies : Screen derivatives against target proteins (e.g., kinases, as seen in Dabrafenib’s thiazole scaffold) to prioritize synthesis .
  • Crystal packing analysis : Resolve steric effects of the tert-butyl group on molecular interactions .

Q. How should researchers address contradictions in reported purity or spectroscopic data across sources?

Answer:

  • Cross-validation : Compare NMR/HPLC data with independent syntheses or certified reference materials.
  • Batch analysis : Assess variability in commercial samples (e.g., 95% vs. 97% purity) using orthogonal methods (e.g., Karl Fischer titration for moisture content) .
  • Synthetic reproducibility : Document reaction conditions (solvent, catalyst) to trace impurities (e.g., unreacted thiourea).

Q. What strategies are effective for derivatizing the aldehyde group into bioactive compounds?

Answer:

  • Schiff base formation : React with amines (e.g., anilines) to generate imines for antimicrobial screening.
  • Reductive amination : Convert aldehyde to amine derivatives using NaBH₃CN and primary amines.
  • Peptide coupling : Use aldehyde as a handle for click chemistry (e.g., hydrazone ligation) to conjugate with biomolecules .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Tert-butyl-1,3-thiazole-4-carbaldehyde
Reactant of Route 2
2-Tert-butyl-1,3-thiazole-4-carbaldehyde

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